molecular formula C47H58N4O7 B600905 Lopinavir Impurity S CAS No. 943250-65-5

Lopinavir Impurity S

Katalognummer: B600905
CAS-Nummer: 943250-65-5
Molekulargewicht: 791.0 g/mol
InChI-Schlüssel: GLRUDDIFBLTZDO-PUTFYWIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lopinavir Impurity S is a related substance of the antiretroviral drug Lopinavir, which is used for the inhibition of HIV protease. Impurities in pharmaceutical compounds like Lopinavir are often formed during the manufacturing process due to side reactions, carryover from raw materials, or degradation. Identifying and characterizing these impurities is crucial for ensuring the quality and safety of the drug .

Wissenschaftliche Forschungsanwendungen

Lopinavir Impurity S has several scientific research applications:

    Chemistry: It is used in analytical studies to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations.

    Biology: Research on the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the drug.

    Medicine: Studying impurities is essential for regulatory compliance and ensuring that pharmaceutical products meet safety standards.

    Industry: Impurities are monitored during the manufacturing process to maintain the quality of the final product

Wirkmechanismus

Target of Action

Lopinavir, the parent compound of Lopinavir Impurity S, is primarily targeted towards the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral drugs .

Mode of Action

Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This interaction disrupts the process of viral replication and release from host cells .

Biochemical Pathways

The primary biochemical pathway affected by Lopinavir is the HIV replication cycle . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the cleavage of viral polyproteins into individual functional proteins, which are necessary for the assembly of new infectious virus particles .

Pharmacokinetics

Lopinavir is often co-administered with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . This combination is necessary due to lopinavir’s poor oral bioavailability and extensive biotransformation .

Result of Action

The inhibition of the HIV-1 protease enzyme by Lopinavir results in the production of immature, non-infectious viral particles . This significantly reduces the viral load in the body, helping to control the progression of HIV infection .

Action Environment

The effectiveness of Lopinavir can be influenced by various environmental factors. For instance, the presence of certain impurities during the synthesis of Lopinavir can affect the quality and safety of the drug . Additionally, the co-administration of other medications can lead to drug interactions, potentially affecting the pharmacokinetics and therapeutic efficacy of Lopinavir .

Vorbereitungsmethoden

The synthesis of Lopinavir Impurity S involves specific reaction conditions and reagents. One common method includes the reaction of Lopinavir with chlorosulfonic acid in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures (0–5°C) and then stirred at room temperature (25–30°C) for a couple of hours. The reaction mass is then washed with aqueous sodium bicarbonate solution, and the organic layer is concentrated under reduced pressure to yield the impurity .

Analyse Chemischer Reaktionen

Lopinavir Impurity S undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Lopinavir Impurity S can be compared with other related substances of Lopinavir, such as:

    Sulfolopinavir: Another impurity formed during the synthesis of Lopinavir, characterized by the presence of a sulfone group.

    Lopinavirphenoxyacetamide: An impurity with a phenoxyacetamide moiety.

    Lopinaviroxazine: An impurity containing an oxazine ring.

Each of these impurities has unique structural features and chemical properties, which can influence their behavior and impact on the quality of the drug .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Lopinavir Impurity S can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Lopinavir", "2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Methanol", "Water" ], "Reaction": [ "Step 1: Lopinavir is reacted with DDQ in ethyl acetate to form an intermediate product.", "Step 2: The intermediate product is reduced with NaBH4 in methanol to form a secondary intermediate product.", "Step 3: The secondary intermediate product is treated with HCl to form Lopinavir Impurity S.", "Step 4: The product is purified by washing with water and drying." ] }

CAS-Nummer

943250-65-5

Molekularformel

C47H58N4O7

Molekulargewicht

791.0 g/mol

IUPAC-Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1

InChI-Schlüssel

GLRUDDIFBLTZDO-PUTFYWIISA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Lopinavir O-Phenoxyacetyl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir Impurity S
Reactant of Route 2
Reactant of Route 2
Lopinavir Impurity S
Reactant of Route 3
Lopinavir Impurity S
Reactant of Route 4
Lopinavir Impurity S
Reactant of Route 5
Lopinavir Impurity S
Reactant of Route 6
Lopinavir Impurity S

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.